molecular formula C6H5N3 B13572618 2-(Isocyanomethyl)pyrimidine

2-(Isocyanomethyl)pyrimidine

Cat. No.: B13572618
M. Wt: 119.12 g/mol
InChI Key: VNPWDGFJHFGVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isocyanomethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an isocyanomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanomethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with isocyanides. One common method is the reaction of 2-chloromethylpyrimidine with silver cyanate, which yields this compound under mild conditions . Another approach involves the use of 2-(chloromethyl)pyrimidine and potassium cyanate in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound while minimizing waste and exposure to hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(Isocyanomethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Isocyanomethyl)pyrimidine involves its interaction with various molecular targets and pathways. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect signaling pathways and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 2-(Isocyanomethyl)pyridine
  • 2-(Isocyanomethyl)benzene
  • 2-(Isocyanomethyl)thiophene

Comparison: 2-(Isocyanomethyl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other isocyanomethyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .

Properties

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

2-(isocyanomethyl)pyrimidine

InChI

InChI=1S/C6H5N3/c1-7-5-6-8-3-2-4-9-6/h2-4H,5H2

InChI Key

VNPWDGFJHFGVHG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=NC=CC=N1

Origin of Product

United States

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